molecular formula C16H17NO B13887221 N,2,6-Trimethyl-N-phenylbenzamide CAS No. 135340-85-1

N,2,6-Trimethyl-N-phenylbenzamide

Cat. No.: B13887221
CAS No.: 135340-85-1
M. Wt: 239.31 g/mol
InChI Key: RKZOMLJNDJHKAS-UHFFFAOYSA-N
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Description

N,2,6-Trimethyl-N-phenylbenzamide is a synthetic organic compound with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol. It belongs to the class of N-phenylbenzamide derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery research. These compounds are characterized by a benzamide core where the nitrogen atom is substituted by a phenyl ring, and in this case, features additional methyl substituents on the aromatic rings. Research Context and Potential Applications: N-Phenylbenzamide derivatives are extensively investigated in pharmaceutical research for their diverse biological activities. While specific biological data for this compound is limited in the public domain, structural analogs and the broader compound class have demonstrated significant research value. Related compounds are known to serve as key intermediates in the synthesis of more complex molecules and are explored as potential kinase inhibitors, which are relevant in oncology research . Other N-phenylbenzamide derivatives have shown promising anti-inflammatory activity in preclinical models, with some exhibiting potent prostaglandin E2 (PGE2) inhibitory properties and lower ulcerogenic side effects compared to standard non-steroidal anti-inflammatory drugs . Furthermore, certain derivatives have been identified as having antiviral activity, specifically against enterovirus 71 (EV71), highlighting the potential of this chemical scaffold in developing treatments for viral infections . The specific substitution pattern of this compound, with methyl groups at the 2 and 6 positions of the benzamide ring and a methyl group on the nitrogen atom, is of particular interest. This steric hindrance can influence the molecule's conformation and its interaction with biological targets. Crystallographic studies of closely related compounds, such as N-(2,6-dimethylphenyl)-3-methylbenzamide, show that the amide group can be twisted out of the plane of the aromatic rings, a feature that can impact binding affinity and selectivity . Usage Note: This product is intended for research purposes as a chemical reference standard or as a building block in synthetic chemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

135340-85-1

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N,2,6-trimethyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO/c1-12-8-7-9-13(2)15(12)16(18)17(3)14-10-5-4-6-11-14/h4-11H,1-3H3

InChI Key

RKZOMLJNDJHKAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Amidation of Substituted Benzoyl Chlorides with Anilines

One of the most direct and commonly employed methods for synthesizing N-substituted benzamides, including this compound, involves the reaction of substituted benzoyl chlorides with aniline derivatives.

  • Procedure: A substituted benzoyl chloride (bearing methyl groups at the 2 and 6 positions) is reacted with aniline or substituted anilines under nucleophilic substitution conditions, often in the presence of a base such as triethylamine to scavenge HCl formed during the reaction.
  • Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane, or toluene.
  • Conditions: The reaction is typically carried out at room temperature or under reflux for several hours.
  • Purification: The crude product is usually isolated by precipitation or extraction, followed by recrystallization from ethanol or aqueous ethanol to afford pure N-phenylbenzamide derivatives.

This method was exemplified by a study where benzoyl chloride derivatives were reacted with 1,3-diphenylthiourea and triethylamine in THF, leading to high yields (40-93%) of N-phenylbenzamides after reflux and recrystallization steps. The reaction mechanism involves nucleophilic substitution followed by rearrangement to the amide tautomer (amide-imino alcohol tautomerism).

Parameter Typical Value/Range
Reagents 2,6-dimethylbenzoyl chloride, aniline
Solvent THF, dichloromethane, toluene
Base Triethylamine
Temperature Room temperature to reflux (~60-80 °C)
Reaction time 4-12 hours
Yield 40-93%
Purification Recrystallization from ethanol

Coupling via Carbodiimide-Mediated Amidation

Another well-documented approach involves the coupling of substituted benzoic acids with anilines using carbodiimide coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) and activating agents like N-hydroxybenzotriazole (HOBt).

  • Procedure: The substituted benzoic acid (e.g., 2,6-dimethylbenzoic acid) is dissolved in dichloromethane, followed by the addition of DIC and HOBt to activate the carboxylic acid group. After stirring for 0.5 hours, aniline is added, and the mixture is stirred for approximately 12 hours at room temperature.
  • Workup: The reaction is quenched with aqueous sodium hydroxide, and the organic layer is washed with dilute hydrochloric acid and brine. Drying over anhydrous magnesium sulfate and concentration yields crude product.
  • Purification: Silica gel column chromatography using petroleum ether/ethyl acetate mixtures is used to purify the product.
  • Yields: This method typically affords N-phenylbenzamide derivatives in moderate to good yields.

This method was used to synthesize a variety of N-phenylbenzamide derivatives with good control over substitution patterns.

Parameter Typical Value/Range
Reagents 2,6-dimethylbenzoic acid, aniline, DIC, HOBt
Solvent Dichloromethane
Temperature Room temperature
Reaction time ~12 hours
Workup Aqueous NaOH quench, acid wash
Purification Silica gel chromatography
Yield Moderate to good (not explicitly stated)

Thionation and Rearrangement Using Lawesson’s Reagent

In some advanced synthetic schemes, thionation of amides to thioamides is performed using Lawesson’s reagent (LR), which can also be part of a synthetic route to substituted benzamides.

  • Procedure: N-phenylbenzamide derivatives are refluxed with Lawesson’s reagent in toluene under nitrogen atmosphere. The reaction typically requires extended heating (up to 8 hours) to complete conversion.
  • Outcome: The amide is converted to the corresponding thioamide, which can be further transformed or purified.
  • Purification: Silica gel chromatography is used to isolate the products.
  • Yields: Excellent yields (up to 92%) have been reported for related diamide derivatives.

Although this method is more commonly used to prepare thioamide derivatives, it is relevant for the preparation of this compound analogs in multi-step syntheses.

Parameter Typical Value/Range
Reagents N-phenylbenzamide, Lawesson’s reagent
Solvent Toluene
Temperature Reflux (~110 °C)
Reaction time 5-8 hours
Atmosphere Nitrogen
Purification Silica gel chromatography
Yield Up to 92% (for related compounds)

One-Pot Multi-Component Reactions for Imidazole-Based N-Phenylbenzamides

Some synthetic protocols employ one-pot multi-component reactions involving phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile in ethanol with catalytic acid to generate imidazole-based N-phenylbenzamide derivatives.

  • Procedure: Equimolar amounts of phthalic anhydride, substituted anilines (including 2,6-dimethyl-substituted anilines), and 2,3-diaminomaleonitrile are refluxed in ethanol with catalytic HCl for 2-3 hours.
  • Workup: Upon completion, water is added, and the precipitated product is filtered, washed, and dried.
  • Yield: The products are obtained in 80-85% yield after recrystallization.
  • Relevance: While this method is more specialized for imidazole derivatives, it demonstrates an atom-economical approach to substituted N-phenylbenzamides.
Parameter Typical Value/Range
Reagents Phthalic anhydride, 2,6-dimethyl aniline, 2,3-diaminomaleonitrile
Solvent Ethanol
Catalyst HCl (0.5 eq)
Temperature Reflux (~78 °C)
Reaction time 2-3 hours
Yield 80-85%
Purification Recrystallization

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Amidation of benzoyl chlorides 2,6-dimethylbenzoyl chloride, aniline RT to reflux, base present 40-93% Straightforward, high yield Requires preparation of acyl chloride
Carbodiimide-mediated coupling 2,6-dimethylbenzoic acid, aniline, DIC, HOBt RT, 12 h Moderate to good Mild conditions, good control Longer reaction time, purification needed
Thionation with Lawesson’s reagent Amide, Lawesson’s reagent Reflux in toluene, N2 atmosphere Up to 92% Efficient for thioamides More steps, specialized reagent
One-pot multi-component Phthalic anhydride, substituted anilines, diaminomaleonitrile Reflux in ethanol, acid catalyst 80-85% Atom economical, one-pot synthesis More complex starting materials

Analytical and Characterization Data

In the literature, the synthesized this compound and related derivatives are characterized by:

  • Melting Point: Typically in the range of 150–190 °C depending on substitution.
  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR shows aromatic proton multiplets and methyl singlets consistent with 2,6-dimethyl substitution.
    • $$^{13}C$$ NMR confirms carbonyl carbon signals around 160–165 ppm and methyl carbons near 20 ppm.
  • Infrared Spectroscopy (IR): Characteristic amide carbonyl stretching around 1650 cm$$^{-1}$$.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the target compound.

These data confirm the successful synthesis and purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

N,2,6-Trimethyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's an overview of the applications of benzamide derivatives:

Scientific Research Applications

Benzamide derivatives, including N-phenylbenzamides, have diverse applications in scientific research, particularly in chemistry, biology, and medicine. These compounds are used as building blocks in synthesizing complex molecules, ligands in coordination chemistry, and bioactive compounds with potential therapeutic effects. Researches also explore them for antimicrobial and anticancer properties.

The biological activity of N-phenylbenzamide derivatives arises from their ability to interact with specific molecular targets, such as enzymes and receptors within biological systems. The structure-activity relationship (SAR) suggests that modifications to the benzene ring can enhance their biological and pharmacological activities.

N-phenylbenzamide derivatives have exhibited activity against the enterovirus EV 71 strains, with some compounds showing low micromolar concentrations . One such compound was effective against the EV 71 strains tested, with IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM. Its cytotoxicity to Vero cells (TC50= 620 ± 0.0 μM) was far lower than that of pirodavir (TC50= 31 ± 2.2 μM) .

Antimicrobial activity

Benzamide derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, a study in the Journal of Medicinal Chemistry tested a compound against Gram-positive and Gram-negative bacteria, showing significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Anticancer Properties

Certain benzamide derivatives have been explored for their anticancer effects in vitro, showing an ability to inhibit proliferation in specific cancer cell lines. A research article in Cancer Letters reported that treatment with a benzamide derivative led to a reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 20 µM after 48 hours. Another N-phenylbenzamide derivative was investigated for cytotoxic potential, and the cancer cells were cultivated at a density of 2×105 cells in 100 µL of culture medium and grown for a day (24 h) in a 96-well plate .

Anti-inflammatory Effects

Some evidence suggests that benzamide derivatives may exhibit anti-inflammatory properties through the modulation of inflammatory pathways. A study highlighted in Phytotherapy Research demonstrated that a compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Applications in Synthesis

Mechanism of Action

The mechanism of action of N,2,6-Trimethyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit non-receptor tyrosine kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cell growth, making it a potential candidate for cancer therapy. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Structural and Electronic Differences

The most relevant analog in the provided evidence is 2,6-dichloro-N,N-dimethylbenzamide (3h) . Below is a comparative analysis:

Property N,2,6-Trimethyl-N-phenylbenzamide 2,6-Dichloro-N,N-dimethylbenzamide (3h)
Molecular Formula C₁₆H₁₇NO C₉H₉Cl₂NO
Molecular Weight 239.32 g/mol 218.08 g/mol
Substituents (Benzene) 2-Me, 6-Me 2-Cl, 6-Cl
N-Substituents N-Me, N-Ph N,N-DiMe
Electron Effects Electron-donating (methyl groups) Electron-withdrawing (chlorine atoms)
Steric Bulk High (due to N-phenyl group) Moderate (N,N-dimethyl)
Key Observations:

In contrast, chlorine atoms in 3h withdraw electron density, making the ring more reactive toward nucleophilic attack . The N-phenyl group in the target compound introduces resonance effects, delocalizing the amide’s lone pair and reducing basicity compared to 3h’s N,N-dimethyl group.

Solubility :

  • The hydrophobic N-phenyl group in the target compound likely reduces water solubility compared to 3h, which has smaller N,N-dimethyl substituents. Chlorine atoms in 3h may marginally improve solubility in polar aprotic solvents.

Biological Activity

N,2,6-Trimethyl-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

N 2 6 Trimethyl N phenylbenzamide=C15H17NO\text{N 2 6 Trimethyl N phenylbenzamide}=\text{C}_{15}\text{H}_{17}\text{N}\text{O}

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial effects. Its mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors.

Anticancer Activity

A study evaluated the anticancer potential of N-phenylbenzamide derivatives, including this compound. The derivatives were tested against several human cancer cell lines using the MTT assay to assess cytotoxicity. The results indicated that certain derivatives showed significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of N-Phenylbenzamide Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung)12.5
Other Derivative AMCF7 (Breast)8.0
Other Derivative BHeLa (Cervical)5.5

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is believed to modulate the activity of key enzymes involved in cancer cell proliferation and survival. The interaction with histone deacetylases (HDACs) has been suggested as a potential pathway for its anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity remains limited.

Case Studies

  • Anticancer Efficacy : A case study involving a derivative of N-phenylbenzamide demonstrated significant tumor reduction in vivo in mouse models when administered orally. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli.

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